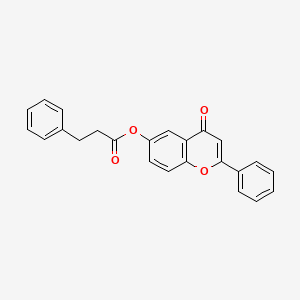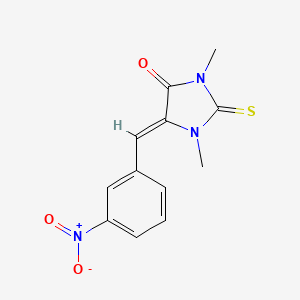![molecular formula C18H18N2O2S B4580265 N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide](/img/structure/B4580265.png)
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of related compounds often involves multistep reactions, including condensation, cyclopalladation, and reactions with various cyanoacetate or malononitrile compounds. For example, cyclopalladation of N,N-dimethyl-2(or −3)-furancarboselenoamide with lithium tetrachloropalladate forms a five-membered palladaselenaheterocycle, indicating the complexity and specificity required in the synthesis of such compounds (Nonoyama & Nonoyama, 1989). Similarly, reactions of 2-benzamido-4,5-dihydro-3-thiophene- and -3-furancarbonitriles with ethyl or methyl cyanoacetate and malononitrile under specific conditions highlight the intricate steps involved in synthesizing these complex molecules (Yamagata et al., 1994).
Molecular Structure Analysis
The structural analysis of compounds within this chemical class involves advanced techniques such as X-ray diffraction, highlighting the planarity and coplanarity of various units within the molecules, which is crucial for understanding their chemical behavior and interactions (Bozorov et al., 2010). Such analyses reveal the detailed geometry of the molecules, aiding in the prediction of their reactivity and physical properties.
Chemical Reactions and Properties
The chemical reactivity of this compound class often involves interactions with various reagents to form new bonds or functional groups. For instance, reactions with chloroacetonitrile or chloroacetamide can furnish derivatives with significant changes in their chemical structure and properties, leading to new compounds with potential biological activities (Abdel-rahman et al., 2003).
Physical Properties Analysis
While specific studies on the physical properties of N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide were not identified, research on related compounds provides insights into methodologies for assessing properties such as melting points, solubility, and crystallinity. Techniques such as differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) are commonly employed for such assessments.
Chemical Properties Analysis
The chemical properties, including reactivity towards various reagents, stability under different conditions, and the ability to undergo specific transformations, are crucial for understanding the compound's potential applications and behaviors in various environments. The Michael reaction, for instance, has been utilized to synthesize derivatives, showcasing the versatility and reactivity of the furan and thiophene moieties in these compounds (Dyachenko et al., 2014).
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide, and similar compounds, have been the subject of various chemical synthesis and reactivity studies. The research includes cyclopalladation and cycloplatination reactions, demonstrating how these processes can form chelates with diverse donor atoms, leading to the creation of novel palladaselenaheterocycles and metallathiaheterocycles (Nonoyama & Nonoyama, 1989; Nonoyama, 1989). These studies highlight the compound's potential as a precursor in organometallic chemistry, facilitating the synthesis of complex structures with potential applications in catalysis and materials science.
Cytotoxicity and Antiproliferative Activity
Research on derivatives of thieno[2,3-b]pyridine and furo[2,3-b]pyridine, closely related to the target compound, has shown significant cytotoxicity and antiproliferative activity against various cancer cell lines. A study demonstrated that certain derivatives exhibit high activity, particularly against melanoma and breast cancer cell lines, highlighting their potential in developing new anticancer agents (Hung et al., 2014).
Enzymatic Polymerization and Material Science
In material science, research on furan-2,5-dicarboxylic acid (FDCA)-based polyamides, analogous to compounds structurally related to N-[3-cyano-4-(2,5-dimethylphenyl)-2-thienyl]tetrahydro-2-furancarboxamide, indicates these materials are promising sustainable alternatives to polyphthalamides. Enzymatic polymerization techniques have been employed to produce high molecular weight polymers, suggesting applications in high-performance materials (Jiang et al., 2015).
Colorimetric Sensors and Selective Detection
The development of colorimetric sensors based on photochromic diarylethenes, structurally akin to the compound , demonstrates the potential for selective detection of biomolecules like cysteine and homocysteine. This research shows how modifications to the compound's structure can lead to significant changes in absorption spectrum, enabling its use as a highly selective sensor (Zheng et al., 2013).
Eigenschaften
IUPAC Name |
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]oxolane-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O2S/c1-11-5-6-12(2)13(8-11)15-10-23-18(14(15)9-19)20-17(21)16-4-3-7-22-16/h5-6,8,10,16H,3-4,7H2,1-2H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUEGMIKAIGULJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C2=CSC(=C2C#N)NC(=O)C3CCCO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-cyano-4-(2,5-dimethylphenyl)thiophen-2-yl]tetrahydrofuran-2-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-butyl-7-[(2-methyl-2-propen-1-yl)oxy]-2H-chromen-2-one](/img/structure/B4580187.png)
![N-[2-methyl-5-(2-quinoxalinyl)phenyl]-2-[(4-nitrophenyl)sulfonyl]benzamide](/img/structure/B4580199.png)



![3-benzyl-5-[(4-oxo-4H-chromen-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4580226.png)
![N-{[(3-cyano-5,5-dimethyl-4,7-dihydro-5H-thieno[2,3-c]thiopyran-2-yl)amino]carbonothioyl}benzamide](/img/structure/B4580234.png)
![N-(5-chloro-2-phenoxyphenyl)-4-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4580236.png)
![N-[1-(2,6-dichlorobenzyl)-1H-1,2,4-triazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4580248.png)

![ethyl 2-({3-[5-(3-chlorophenyl)-2-furyl]-2-cyanoacryloyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B4580273.png)
![N-(5-{3-bromo-4-[(4-nitrobenzyl)oxy]benzylidene}-4-oxo-4,5-dihydro-1,3-thiazol-2-yl)acetamide](/img/structure/B4580286.png)
![methyl 2-{[(3,4-diethoxyphenyl)acetyl]amino}-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B4580290.png)
